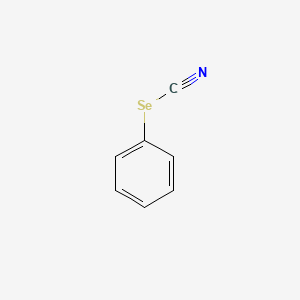

Phenyl selenocyanate

描述

Significance of Organoselenium Compounds in Contemporary Chemical and Biological Sciences

Organoselenium chemistry, the study of compounds containing a carbon-selenium bond, has rapidly evolved over the past few decades. rsc.org This growth is propelled by their increasing use in organic synthesis and their relevance in biological processes. rsc.orgnih.gov Selenium, a member of the chalcogen group alongside oxygen and sulfur, imparts unique reactivity to organic molecules. wikipedia.org Organoselenium compounds are generally more nucleophilic and the corresponding selenols are more acidic than their sulfur counterparts. wikipedia.org

In the biological realm, selenium is an essential micronutrient, and its organic forms are vital for cellular defense against oxidative damage and proper immune function. wikipedia.org The unique redox properties of selenium are central to the catalytic activities of many organoselenium compounds, influencing their roles as antioxidants. ijpsonline.com The discovery of selenocysteine (B57510) in the active sites of crucial enzymes like glutathione (B108866) peroxidase highlighted selenium's importance in redox signaling and antioxidant defense mechanisms. tandfonline.com This has spurred research into synthetic organoselenium compounds that can mimic these natural enzymatic activities. rsc.orgijpsonline.com Beyond their antioxidant properties, researchers are now exploring organoselenium compounds for a wide range of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.govtandfonline.com

In synthetic organic chemistry, organoselenium reagents have become indispensable tools. rsc.org They participate in a wide array of chemical transformations, often providing mild and selective methods for reactions such as oxidations, reductions, and the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orglongdom.org The instability of certain intermediates, like selenoxides with β-protons, is cleverly exploited in reactions such as selenoxide eliminations to form alkenes. wikipedia.org The development of new synthetic methodologies utilizing organoselenium compounds continues to be an active area of research. tandfonline.comlongdom.org

Phenyl Selenocyanate (B1200272) as a Prototypical Compound for Research in Organoselenium Chemistry

Phenyl selenocyanate (C₆H₅SeCN) stands out as a key reagent and a fundamental building block in organoselenium chemistry. longdom.orgsigmaaldrich.com It serves as a versatile source of both electrophilic and nucleophilic selenium species, making it a valuable tool in a variety of synthetic transformations. thermofisher.comcymitquimica.com Its stability and well-defined reactivity make it an ideal model compound for studying the fundamental principles of organoselenium chemistry. longdom.org

One of the primary uses of this compound is as a selenenylating agent, introducing the phenylseleno (PhSe) group into organic molecules. sigmaaldrich.comsigmaaldrich.com This can be achieved through various reactions, including the treatment of enolates, enamines, and other nucleophiles with this compound. researchgate.net The resulting α-phenylseleno carbonyl compounds are versatile intermediates that can be further transformed, for instance, into α,β-unsaturated carbonyl compounds through oxidative elimination.

The reactivity of the selenocyanate functional group (-SeCN) itself is a subject of considerable interest. longdom.orgresearchgate.net It can participate in addition reactions and reactions involving the loss of the cyanide group. researchgate.net For example, this compound reacts with olefins in the presence of a catalyst to produce β-oxy selenides. researchgate.net It can also be used in the synthesis of other important organoselenium compounds, such as benzeneselenol (B1242743) esters and β-alkoxyalkyl phenyl selenides. sigmaaldrich.comsigmaaldrich.com

The synthesis of this compound itself is well-established, with common methods including the reaction of benzeneselenenyl chloride with trimethylsilyl (B98337) cyanide or the diazotization of aniline (B41778) followed by treatment with potassium selenocyanate. researchgate.netoup.com

Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅NSe | thermofisher.com |

| Molecular Weight | 182.08 g/mol | sigmaaldrich.com |

| Appearance | Clear orange liquid | thermofisher.comcymitquimica.com |

| Boiling Point | 116-117 °C at 12 mmHg | sigmaaldrich.commendelchemicals.com |

| Density | 1.484 g/mL at 25 °C | sigmaaldrich.commendelchemicals.com |

| Refractive Index | 1.603 at 20 °C | sigmaaldrich.com |

| InChI Key | NODWRXQVQYOJGN-UHFFFAOYSA-N | thermofisher.com |

| SMILES | N#C[Se]c1ccccc1 | sigmaaldrich.com |

Synthesis of this compound

| Reaction | Reagents | Conditions | Yield | Reference(s) |

| From Benzeneselenenyl chloride | Trimethylsilyl cyanide | Various organic solvents | Virtually quantitative | oup.comcapes.gov.br |

| From Phenylselenol | Cyanogen (B1215507) Bromide | Oxidation | - | longdom.org |

| From Aniline | Diazotization, then Potassium Selenocyanate | Aqueous solution with sodium acetate (B1210297) buffer | - | researchgate.net |

Reactions of this compound

| Reaction Type | Substrate | Product(s) | Notes | Reference(s) |

| Selenenylation | Ketene acetals | α,α-dioxy-β-phenylseleno carbonitriles | Good yields | sigmaaldrich.comresearchgate.net |

| Oxyselenation | Olefins | β-alkoxyalkyl phenyl selenide (B1212193) | Catalyzed by copper(I) or (II) chloride | sigmaaldrich.comsigmaaldrich.com |

| Haloselenenylation | Alkynes | Halogen-substituted vinyl selenides | In the presence of cupric halide and triethylamine | oup.comoup.com |

| Synthesis of Selenol Esters | Carboxylic acids | Benzeneselenol esters | With tri-n-butylphosphine | sigmaaldrich.comresearchgate.net |

| Synthesis of Alkyl Aryl Selenides | Alcohols | Alkyl aryl selenides | With tributylphosphine (B147548) in THF or pyridine | researchgate.net |

Spectroscopic Data of this compound

| Spectroscopy | Key Data | Reference(s) |

| ¹³C NMR (CDCl₃) | δ (ppm): 138.06, 133.30, 133.17, 128.05, 122.02, 100.72 | stanford.edu |

| ¹H NMR (CDCl₃) | δ (ppm): 7.73 (d, J=8.6 Hz, 2H), 7.37 (d, J= 8.6 Hz, 2H) | stanford.edu |

| FTIR (liquid) | CN stretch: 2155 cm⁻¹ | aip.org |

| Mass Spectrometry | Characteristic isotopic pattern due to selenium isotopes | rsc.org |

属性

IUPAC Name |

phenyl selenocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NSe/c8-6-9-7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODWRXQVQYOJGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se]C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NSe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339311 | |

| Record name | Phenyl selenocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2179-79-5 | |

| Record name | Phenyl selenocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2179-79-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Phenyl Selenocyanate and Its Structural Analogues

Nucleophilic Substitution Reactions in Selenocyanate (B1200272) Synthesis

Nucleophilic substitution reactions represent a fundamental and widely employed strategy for the synthesis of organic selenocyanates. These methods typically involve the reaction of a selenium-containing nucleophile with a suitable electrophile.

Utilizing Alkali Metal Selenocyanates (e.g., KSeCN) with Organic Electrophiles

A prevalent and straightforward method for the synthesis of organic selenocyanates involves the reaction of alkali metal selenocyanates, such as potassium selenocyanate (KSeCN), with various organic electrophiles. researchgate.netchemicalbook.com KSeCN is a readily available, though hygroscopic and air-sensitive, crystalline solid. chemicalbook.com The reaction generally proceeds via a nucleophilic substitution mechanism where the selenocyanate anion (SeCN⁻) displaces a leaving group on the organic substrate.

Common organic electrophiles used in this reaction include alkyl halides and aryl diazonium salts. researchgate.netwikipedia.org The choice of solvent is crucial, with polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) being effective in dissolving the potassium selenocyanate salt. chemicalbook.com

Table 1: Examples of Phenyl Selenocyanate Synthesis using KSeCN

| Electrophile | Reaction Conditions | Product | Yield |

|---|---|---|---|

| Benzenediazonium chloride | KSeCN, H₂O | This compound | Good |

*Note: In some copper-catalyzed systems, the reaction of aryl halides with KSeCN can lead to the formation of symmetrical diaryl selenides instead of the expected aryl selenocyanates. chemicalbook.com

Reactions of Selenols with Cyanating Agents

An alternative nucleophilic approach involves the reaction of selenols (R-SeH), such as phenylselenol (PhSeH), with cyanating agents. mdpi.com This method offers a direct route to aryl selenocyanates. A common cyanating agent used for this transformation is cyanogen (B1215507) bromide (BrCN). The reaction involves the oxidation of the selenol to form the corresponding selenocyanate.

This method is particularly useful when the corresponding selenol is readily accessible. However, the toxicity and handling precautions associated with cyanating agents like cyanogen bromide must be considered.

Metal-Catalyzed Selenocyanation and Cross-Coupling Strategies

In recent years, metal-catalyzed reactions have emerged as powerful tools for the synthesis of this compound and its analogues, offering milder reaction conditions and broader substrate scope compared to traditional methods.

Copper-Catalyzed C-Se Cross-Coupling with Aryl Halides and Selenocyanate Sources

Copper-catalyzed cross-coupling reactions have been developed for the formation of carbon-selenium (C-Se) bonds. nih.gov These methods can, in principle, be applied to the synthesis of aryl selenocyanates by coupling aryl halides with a selenocyanate source. While potassium selenocyanate is a common source, some copper-catalyzed systems have been observed to yield symmetrical diaryl selenides as the major product through a cascade reaction. chemicalbook.comresearchgate.net

However, copper catalysis has been successfully employed in the synthesis of alkynyl selenides from selenocyanates and terminal alkynes, demonstrating the utility of copper in activating the Se-CN bond for further functionalization. nih.gov For instance, the reaction of a selenocyanated amino pyrazole (B372694) with phenylacetylene (B144264) in the presence of copper(I) iodide (CuI) and cesium carbonate (Cs₂CO₃) affords the corresponding alkynyl selenide (B1212193) in good yield. nih.gov

Photoredox-Catalyzed Approaches to Selenocyanates

Visible-light photoredox catalysis has gained significant attention as a mild and efficient method for initiating organic transformations. acs.orgrsc.org This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate electron transfer processes, leading to the formation of radical intermediates. nih.gov

In the context of selenocyanate synthesis, photoredox catalysis can be used to generate the selenocyanate radical (•SeCN) from a selenocyanate anion source like KSeCN. researchgate.net This reactive radical can then engage with suitable substrates, such as alkenes and arenes, to form new C-Se bonds. acs.org For example, alkyl selenocyanates have been utilized as bifunctional reagents in photoredox-catalyzed reactions with alkenes to install both an alkyl and a selenocyanato group. acs.org

Palladium-Catalyzed Functionalizations

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov While direct palladium-catalyzed selenocyanation reactions are less common, palladium-catalyzed C-H functionalization offers a potential pathway to introduce a selenocyanate group into an aromatic ring. rsc.orgrsc.org This strategy involves the use of a directing group to guide the palladium catalyst to a specific C-H bond, which is then cleaved and functionalized. nih.gov Although examples of direct C-H thiocyanation using palladium catalysis have been reported, the analogous selenocyanation remains an area for further development. acs.org

Direct Selenocyanation of Organic Substrates

Direct selenocyanation involves the introduction of the -SeCN group onto an organic substrate in a single step, offering a more atom-economical and straightforward approach compared to multi-step sequences.

Selenocyanation of Ketones to Form α-Carbonyl Selenocyanates

α-Carbonyl selenocyanates are valuable synthetic intermediates due to the presence of both the carbonyl and the cyano functionalities, which serve as handles for constructing selenium-containing heterocycles and other complex molecules. ekb.eg A convenient and direct method for the synthesis of these compounds involves the reaction of aryl methyl or styryl methyl ketones with selenium dioxide and malononitrile. ekb.eg This one-step protocol avoids the use of pre-functionalized substrates like α-haloketones or the handling of more toxic selenocyanate salts. ekb.eg The reaction proceeds under simple conditions and provides moderate to good yields of the desired α-carbonyl selenocyanates. ekb.eg

Another approach involves a metal-free C(sp³)–H selenocyanation of a wide range of ketones, including arylalkyl, aliphatic, symmetrical, and unsymmetrical ketones. wikipedia.org In this method, dimethyl sulfoxide (DMSO) serves as both the solvent and the oxidant. wikipedia.org

| Starting Ketone | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetophenone | SeO₂, Malononitrile, Dioxane, 100°C | 2-Oxo-2-phenylethyl selenocyanate | 75 | ekb.eg |

| 4'-Methylacetophenone | SeO₂, Malononitrile, Dioxane, 100°C | 2-Oxo-2-(p-tolyl)ethyl selenocyanate | 78 | ekb.eg |

| 4'-Methoxyacetophenone | SeO₂, Malononitrile, Dioxane, 100°C | 2-(4-Methoxyphenyl)-2-oxoethyl selenocyanate | 72 | ekb.eg |

| Propiophenone | (NH₄)₂S₂O₈, KSeCN, DMSO, 80°C | 1-Phenyl-1-oxo-2-propyl selenocyanate | 85 | wikipedia.org |

Ring-Opening Selenocyanation of Strained Cyclic Systems

The inherent ring strain in small cyclic systems like cyclopropanes, epoxides, and aziridines provides a thermodynamic driving force for ring-opening reactions. researchgate.netlibretexts.org This reactivity can be harnessed to perform selenocyanation reactions, leading to the formation of difunctionalized acyclic products.

A notable example is the cyanoselenenylation of substituted ethyl 2,2-dimethoxycyclopropanecarboxylates. researchgate.net The reaction of these strained rings with this compound (PhSeCN) in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) is essential for activating the less reactive PhSeCN. researchgate.net This process involves the electrophilic opening of the cyclopropane (B1198618) ring, followed by the introduction of both a cyano and a phenylseleno group, yielding α,α-dimethoxycarbonitriles and cyanoselenenyl derivatives. researchgate.net The reaction mechanism is proposed to proceed through a well-stabilized dipolar intermediate formed by the coordination of the Lewis acid to the carbonyl oxygen, which facilitates the ring opening. researchgate.net

| Cyclopropane Substrate | Reagents | Major Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl 2,2-dimethoxycyclopropanecarboxylate | PhSeCN, TiCl₄ | Ethyl 4-cyano-2,2-dimethoxy-4-(phenylseleno)butanoate | 55 | researchgate.net |

| Ethyl 3-methyl-2,2-dimethoxycyclopropanecarboxylate | PhSeCN, TiCl₄ | Ethyl 4-cyano-2,2-dimethoxy-3-methyl-4-(phenylseleno)butanoate | 60 | researchgate.net |

Electrophilic Selenocyanation Methods

Electrophilic selenocyanating reagents are designed to deliver a "[SeCN]+" synthon to a wide range of nucleophiles. The development of novel, stable, and easy-to-handle electrophilic reagents has significantly expanded the scope of these reactions.

One such reagent is N-selenocyanatophthalimide (PhthSeCN), which has been used for the efficient selenocyanation of enaminones under solvent-free grinding conditions. uobaghdad.edu.iq This method provides a metal- and oxidant-free pathway to 3-selenocyanato-substituted chromones and quinolinones in good to excellent yields. uobaghdad.edu.iq The reaction is believed to proceed through an electrophilic selenocyanation of the enaminone, followed by intramolecular cyclization and elimination. uobaghdad.edu.iq

More recently, N-selenocyanato-dibenzenesulfonimide has been introduced as a new electrophilic selenocyanation reagent. It can be prepared in two steps from commercially available dibenzenesulfonimide (B1583796) and has been successfully employed in the selenocyanation of various nucleophiles, including indoles, phenols, and anilines, under mild conditions. This reagent also facilitates tandem selenocyanation/cyclization reactions of alkenes with phenols to produce SeCN-containing chromanes and dihydrobenzofurans.

| Nucleophile | Selenocyanating Reagent | Solvent/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Hydroxyphenyl enaminone | PhthSeCN | Grinding, Solvent-free | 91 | uobaghdad.edu.iq |

| Indole | N-Selenocyanato-dibenzenesulfonimide | DCM, rt | 96 | |

| Phenol (B47542) | N-Selenocyanato-dibenzenesulfonimide | DCM, rt | 85 | |

| Aniline (B41778) | N-Selenocyanato-dibenzenesulfonimide | DCM, rt | 82 |

Synthesis of Specialized this compound Derivatives

The synthesis of this compound analogues with specific functional groups, such as vinyl or nitrone moieties, opens avenues to new reactive intermediates and molecular architectures.

Preparation of Vinyl Selenocyanates

Vinyl selenocyanates are a less-explored class of organoselenium compounds. A novel and efficient approach to a family of (Z)-3-amino-3-oxo-1-propenyl selenocyanates has been developed based on the reaction of potassium selenocyanate with 3-trimethylsilyl-2-propynamides. researchgate.net The reaction is carried out in methanol (B129727) in the presence of ammonium (B1175870) chloride. researchgate.net A plausible mechanism involves the initial generation of hydrogen selenocyanate (HSeCN) from KSeCN and NH₄Cl. This is followed by the nucleophilic addition of the methanol solvent to the activated triple bond of the propynamide, which is facilitated by the selenocyanate ion. The subsequent addition of HSeCN to the intermediate and elimination of the trimethylsilyl (B98337) group leads to the final vinyl selenocyanate product. researchgate.net

| Substrate (Propynamide) | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Phenyl-3-trimethylsilyl-2-propynamide | KSeCN, NH₄Cl, MeOH | (Z)-3-(Phenylamino)-3-oxo-1-propenyl selenocyanate | 87 | researchgate.net |

| N-(4-Methylphenyl)-3-trimethylsilyl-2-propynamide | KSeCN, NH₄Cl, MeOH | (Z)-3-((4-Methylphenyl)amino)-3-oxo-1-propenyl selenocyanate | 90 | researchgate.net |

| N-(4-Chlorophenyl)-3-trimethylsilyl-2-propynamide | KSeCN, NH₄Cl, MeOH | (Z)-3-((4-Chlorophenyl)amino)-3-oxo-1-propenyl selenocyanate | 85 | researchgate.net |

Synthesis of Selenonitrone Derivatives

Selenonitrones are a class of compounds synthesized through the condensation of N-substituted hydroxylamines with organoselenium compounds containing a carbonyl or selenocarbonyl group. One synthetic route involves the condensation of N-benzylhydroxylamine with substituted selenocarbonyl compounds, such as di(4-fluorobenzoyl) diselenide or (4-chlorobenzoyl) selenonitrile, to yield the corresponding selenonitrones. Another method utilizes the reaction of N-4-chlorophenylhydroxylamine with dibenzoyl diselenide.

Alternatively, a selenium-containing ketone can serve as the precursor. For instance, 1,1-Diiodo-1-seleno-4-cyclohexanone has been synthesized and subsequently converted to selenonitrones by the condensation of its carbonyl group with substituted N-phenylhydroxylamines. These reactions provide access to novel selenium-containing nitrone structures whose properties and applications are an emerging area of study.

| Selenium Precursor | Hydroxylamine | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Di(4-fluorobenzoyl) diselenide | N-Benzylhydroxylamine | Condensation | Selenonitrone | |

| (4-Chlorobenzoyl) selenonitrile | N-Benzylhydroxylamine | Condensation | Selenonitrone | |

| Dibenzoyl diselenide | N-4-Chlorophenylhydroxylamine | Condensation | Selenonitrone | |

| 1,1-Diiodo-1-seleno-4-cyclohexanone | N-Phenylhydroxylamine | Condensation | Seleno-nitrone |

Formation of Selenenyl Selenocyanates

Selenenyl selenocyanates, characterized by the R-Se-SeCN functional group, represent a unique class of unsymmetrical diselenides. Their synthesis is primarily achieved through the reaction of a selenenyl halide with a cyanide source. However, the inherent instability of the Se-Se bond in many of these compounds often complicates their isolation, leading them to be transient intermediates in the synthesis of more stable organoselenium molecules.

The principal synthetic route involves the nucleophilic substitution of a halide from an organoselenenyl halide (RSeX, where X is typically Cl or Br) by a cyanide ion (CN⁻). This reaction is generally straightforward but the stability of the resulting selenenyl selenocyanate product is highly dependent on the nature of the organic substituent (R).

A significant breakthrough in this area was the synthesis and structural characterization of a stable selenenyl selenocyanate, [o-(2,6-diisopropylphenyliminomethinyl)phenyl]selenenyl selenocyanate. The successful isolation of this compound, both in the solid state and in solution, is attributed to a strong intramolecular Se···N interaction which imparts considerable stability to the otherwise labile Se-Se bond. This intramolecular coordination effectively shields the selenium-selenium bond from reactions that would typically lead to decomposition.

The synthesis was accomplished by reacting the corresponding selenenyl chloride with potassium selenocyanate (KSeCN). The stability conferred by the intramolecular bond allowed for its full characterization, including X-ray crystallography, providing definitive proof of the RSeSeCN structure.

Detailed findings from this research highlight the critical role of steric hindrance and intramolecular coordination in stabilizing the selenenyl selenocyanate moiety. The table below summarizes the key aspects of this specific synthesis.

Table 1: Synthesis and Characterization of a Stable Selenenyl Selenocyanate

| Reactant | Reagent | Product | Key Structural Feature | Se-Se Bond Length (Å) | Ref. |

|---|

This example demonstrates that while selenenyl selenocyanates are generally reactive intermediates, strategic molecular design incorporating stabilizing elements can allow for their successful synthesis and isolation. This opens avenues for further exploration of their chemistry and potential applications.

Elucidation of Chemical Reactivity and Mechanistic Pathways of Phenyl Selenocyanate

Investigations into Nucleophilic and Electrophilic Properties of the Selenocyanate (B1200272) Group

The selenocyanate group in phenyl selenocyanate is ambidentate, meaning it can react at two different sites: the selenium atom and the nitrogen atom. This dual reactivity allows it to participate in a wide array of chemical transformations. Organic selenocyanates are recognized for their nucleophilic characteristics, with the nature of the organic substituent influencing their reactivity. longdom.org They can act as nucleophiles in substitution reactions, playing a role in the synthesis of various organoselenium compounds. longdom.org

Conversely, this compound can also serve as a source of electrophilic selenium. fishersci.nowiley-vch.de This electrophilic character is harnessed in reactions where the selenium atom is transferred to a nucleophilic substrate. For instance, electrophilic selenium reagents are used to functionalize olefins through addition reactions. wiley-vch.de The ability of this compound to act as both a nucleophile and an electrophile makes it a valuable reagent in organic synthesis. fishersci.nonih.gov

The dual reactivity is summarized in the table below:

| Reactivity Type | Reactive Site | Description |

| Nucleophilic | Selenium Atom | The selenium atom can donate its lone pair of electrons to an electrophilic center, participating in substitution reactions. longdom.org |

| Electrophilic | Selenium Atom | The selenium atom can accept a pair of electrons from a nucleophile, leading to the transfer of the "PhSe" group. fishersci.nowiley-vch.de |

Redox Chemistry and Oxidative Transformations Mediated by this compound

This compound is actively involved in redox chemistry and can mediate a variety of oxidative transformations. longdom.org One of its notable applications is the oxidation of alcohols to carbonyl compounds. longdom.org This reaction provides a mild and selective method for converting primary and secondary alcohols into aldehydes and ketones, respectively, without the need for harsh or toxic reagents. longdom.org

The general reaction for the oxidation of an alcohol with this compound can be represented as: R-CHOH-R' + PhSeCN → R-CO-R' + PhSeH + HCN longdom.org

Recent research has also highlighted the interest in the redox chemistry of selenium-containing molecules. aip.org The oxidation of the selenocyanate anion (SeCN⁻) in water leads to the formation of the selenocyanate dimer radical anion, (SeCN)₂•⁻. aip.org The study of such radical species provides deeper insights into the fundamental redox processes involving selenium compounds. aip.org Furthermore, methods have been developed for the oxidative selenocyanation of ketones and arenes, expanding the synthetic utility of this compound in forming carbon-selenium bonds under oxidative conditions. researchgate.net

Substitution Reactions and Ligand Exchange Dynamics

This compound readily undergoes substitution reactions where the selenocyanate group is displaced by a nucleophile. scbt.comcolab.ws This reactivity is fundamental to its application in synthesizing a diverse range of organoselenium compounds. longdom.org Ligand exchange reactions, a type of substitution reaction, involve the replacement of one or more ligands in a coordination complex with another. chemguide.co.uksavemyexams.com In the context of this compound, this can involve the displacement of the cyanide ligand or the entire phenylseleno group.

The stability of the resulting complex often drives these exchange reactions. savemyexams.com For instance, in transition metal complexes, ligand exchange can lead to changes in the coordination number and geometry of the metal center. savemyexams.com While specific studies on ligand exchange dynamics directly involving this compound as a ligand are not extensively detailed in the provided results, the general principles of substitution and ligand exchange are applicable to its reactivity profile. chemguide.co.uksavemyexams.comlibretexts.org The ability of the selenium atom in this compound to coordinate with metal ions suggests its potential participation in such dynamic processes.

Isomerization Phenomena: Selenocyanate to Isoselenocyanate Interconversions

Organic selenocyanates can undergo isomerization to form the corresponding isoselenocyanates (R-N=C=Se). colab.wsresearchgate.net This interconversion represents a significant aspect of their chemical behavior. The reaction pathway can be influenced by various factors, including the structure of the organic group and the reaction conditions.

An example of this isomerization is the 1,5-sigmatropic rearrangement of pentaphenylcyclopentadienyl isoselenocyanate to its selenocyanate counterpart. researchgate.net While the provided information primarily details the isomerization of an isoselenocyanate to a selenocyanate, the reverse process is also a known phenomenon in organoselenium chemistry. colab.wsresearchgate.net The reactions of isoselenocyanates often involve the addition of nucleophiles to the carbon atom of the N=C=Se group. colab.ws For example, phenyl isoselenocyanate reacts with the amino group of anthranilonitriles to form selenourea (B1239437) derivatives, which can then undergo further cyclization and rearrangement. nih.gov

Mechanistic Insights into Catalytic Processes Involving this compound

This compound and its derivatives can participate in and catalyze various organic reactions. Understanding the mechanistic pathways of these catalytic processes is crucial for optimizing reaction conditions and expanding their synthetic applications.

For instance, in the electrochemical cyanation of diphenyl diselenide to form this compound, a plausible mechanism involves the initial one-electron oxidation of the thiocyanate (B1210189) salt at the anode to generate a thiocyanate radical. mdpi.com This radical then attacks the selenium atom of the diselenide, leading to the formation of an unstable intermediate that fragments to yield this compound. mdpi.com

In photocatalytic reactions, the mechanism can involve the generation of radical intermediates. nih.gov For example, the presence of radical scavengers like TEMPO can inhibit reactions, indicating a radical-based pathway. mdpi.comnih.gov The development of new catalytic methods, such as those that are transition-metal-free, highlights the ongoing efforts to create more environmentally friendly synthetic procedures involving organoselenium compounds. mdpi.com

Reductive Cleavage Mechanisms of C-Se and Se-CN Bonds in Selenocyanate Derivatives

The reductive cleavage of carbon-selenium (C-Se) and selenium-cyanide (Se-CN) bonds in selenocyanate derivatives is a key aspect of their reactivity, enabling further functionalization. Studies on the electrochemical reduction of phenacylselenocyanates have revealed that two different reductive cleavage pathways can occur, involving the breaking of both the CH₂–Se and Se–CN bonds. rsc.orgconicet.gov.ar

The mechanism of this cleavage can be either stepwise or concerted, depending on the substituents present on the phenyl ring. rsc.orgconicet.gov.ar For substrates with strong electron-withdrawing groups, a stepwise mechanism involving a radical anion intermediate is favored. rsc.orgconicet.gov.ar In contrast, a concerted mechanism is preferred for compounds with electron-donating or no substituents. rsc.orgconicet.gov.ar The regioselective cleavage of these bonds leads to various products resulting from nucleophilic attack at either the α-carbon or the selenium atom. rsc.orgconicet.gov.ar

Applications of Phenyl Selenocyanate in Advanced Organic Synthesis

Reagent for Carbon-Selenium Bond Formation

Phenyl selenocyanate (B1200272) is a well-established reagent for the creation of carbon-selenium (C-Se) bonds, a fundamental transformation in organoselenium chemistry. wikipedia.org The weakness of the C-Se bond and the ease of oxidation of divalent selenium compounds are key attributes that underpin its utility. wikipedia.org It serves as a source of the electrophilic "PhSe+" species, which can react with a variety of nucleophiles. wikipedia.org

One common application involves the reaction of phenyl selenocyanate with enolates, generated from ketones or β-ketoesters, to produce α-phenylseleno carbonyl compounds. conicet.gov.ar This transformation is pivotal for subsequent synthetic manipulations. For instance, the resulting α-phenylseleno ketones can undergo oxidative elimination to introduce a double bond, a process known as selenoxide elimination. wikipedia.org

Furthermore, this compound is employed in the selenocyanation of aromatic and heteroaromatic compounds. While traditional methods often rely on the reaction of selenocyanate sources with pre-activated substrates like aryl halides or diazonium salts, newer methods focus on the direct C-H selenocyanation. rsc.org For example, the use of (diacetoxyiodo)benzene (B116549) (PIDA) as an oxidant in the presence of a catalytic amount of iodine allows for the direct selenocyanation of imidazo[1,2-a]pyridines with potassium selenocyanate, where this compound can be considered as a related reagent. rsc.org

The following table summarizes selected examples of carbon-selenium bond formation using this compound and related reagents.

| Reactant(s) | Reagent(s) | Product | Yield (%) | Reference |

| Imidazo[1,2-a]pyridines | KSeCN, I₂, PIDA | 3-Selenocyanatoimidazo[1,2-a]pyridines | up to 97% | rsc.org |

| 2-Phenylimidazo[1,2-a]pyridine | KSeCN, Eosin Y, Blue LED | 2-Phenyl-3-selenocyanatoimidazo[1,2-a]pyridine | 51% | rsc.org |

| Ketones, Aromatic compounds | KSeCN, NaNO₂, HCl | α-Selenocyanato ketones, Aryl selenocyanates | - | conicet.gov.ar |

Facilitation of Oxidative Transformations in Complex Organic Substrates

This compound plays a significant role in facilitating a variety of oxidative transformations in complex organic substrates. longdom.org One of its notable applications is in the oxidation of alcohols to carbonyl compounds. longdom.org Primary and secondary alcohols can be efficiently converted to their corresponding aldehydes and ketones in the presence of this compound. longdom.org

The underlying principle of these oxidative processes often involves the initial formation of a selenium-containing intermediate, which then undergoes a specific reaction pathway to yield the oxidized product. For example, in selenoxide oxidations, an organoselenium compound is oxidized to a selenoxide, which then eliminates to form a double bond, effectively achieving an oxidation of the substrate. wikipedia.org Selenium dioxide (SeO₂) is a classic reagent for the allylic oxidation of alkenes to allylic alcohols, and while distinct from this compound, it illustrates the broader utility of selenium reagents in oxidation. wikipedia.org

The reactivity of this compound and its derivatives allows for selective oxidations in molecules with multiple functional groups, a crucial aspect in the synthesis of complex natural products and pharmaceuticals.

Precursor and Intermediate in the Synthesis of Diverse Organoselenium Compounds

This compound is a valuable and shelf-stable precursor for the synthesis of a wide array of other organoselenium compounds. wikipedia.orgresearchgate.net Its selenocyanate group (-SeCN) can be readily transformed into various other selenium-containing functionalities, making it a versatile building block in organoselenium chemistry. nih.gov

For instance, reduction of this compound can lead to the formation of benzeneselenol (B1242743) (phenylselenol, PhSeH), a key nucleophilic selenium reagent. wikipedia.org Benzeneselenol can then be used in a multitude of reactions, such as nucleophilic additions to alkynes to form vinylic selenides. wikipedia.org

Furthermore, halogenation of the corresponding diselenide, which can be derived from this compound precursors, yields selanyl (B1231334) halides like phenylselanyl bromide (PhSeBr). wikipedia.org These selanyl halides are effective electrophilic selenium sources. wikipedia.org this compound itself can be used to synthesize benzeneselenol esters and β-alkoxyalkyl phenyl selenides. sigmaaldrich.com

The following table provides examples of organoselenium compounds synthesized from this compound and its derivatives.

| Precursor | Reagent(s) | Product | Reference |

| Diphenyldiselenide | Bromine | Phenylselanyl bromide (PhSeBr) | wikipedia.org |

| This compound | - | Benzeneselenol esters | sigmaaldrich.com |

| This compound | - | β-Alkoxyalkyl phenyl selenides | sigmaaldrich.com |

| This compound | Reduction | Benzeneselenol (PhSeH) | wikipedia.org |

Role in Multi-Component and Cascade Reactions

This compound and related isoselenocyanates are valuable participants in multi-component reactions (MCRs) and cascade sequences, which are highly efficient processes for the synthesis of complex molecules in a single operation. nih.govresearchgate.netbeilstein-journals.org These reactions often involve the in-situ formation of reactive intermediates that undergo subsequent transformations.

A notable example is the three-component reaction of aryl isoselenocyanates, phenacyl halides, and hydrazine (B178648) hydrate, which leads to the formation of 1,3,4-selenadiazine derivatives. nih.gov In this process, the isoselenocyanate acts as a key building block, incorporating the selenium atom into the final heterocyclic structure.

Cascade reactions involving this compound often rely on the initial formation of a C-Se bond, followed by intramolecular cyclization or rearrangement. For example, an iodine-catalyzed three-component cascade reaction has been developed for the synthesis of 2-phenylnaphtho[2,1-d]selenazoles from naphthalen-2-amine, an aryl aldehyde, and selenium powder, showcasing the utility of selenium reagents in constructing complex fused heterocyclic systems. researchgate.net Although this example uses selenium powder, the principle of incorporating selenium in a cascade process is relevant.

Strategic Utility in the Construction of Heterocyclic Systems

This compound and its isomer, phenyl isoselenocyanate, are of significant strategic utility in the synthesis of a diverse range of selenium-containing heterocyclic compounds. nih.govmdpi.comchim.it These heterocycles are of interest due to their potential biological activities and applications in materials science. chim.it

The reactivity of the selenocyanate and isoselenocyanate functionalities allows for their participation in various cyclization strategies. For instance, the reaction of anthranilonitriles with phenyl isoselenocyanate leads to the formation of 4-(phenylamino)quinazoline-2(1H)-selones. nih.gov This transformation proceeds through a proposed Dimroth rearrangement of the initially formed intermediate. nih.gov

Furthermore, isoselenocyanates can undergo nucleophilic addition with various reagents to form intermediates that subsequently cyclize. For example, the reaction of phenyl isoselenocyanates with sodium hydrogen selenide (B1212193) in the presence of a primary amine salt and formaldehyde (B43269) yields 3,5-disubstituted tetrahydro-1,3,5-selenodiazine-2-selenones. mdpi.com

The versatility of this compound and its derivatives as precursors for selenium-containing heterocycles is highlighted in the following table, which summarizes the synthesis of various heterocyclic systems.

| Reactant(s) | Selenium Reagent | Heterocyclic Product | Reference |

| Anthranilonitriles | Phenyl isoselenocyanate | 4-(Phenylamino)quinazoline-2(1H)-selones | nih.gov |

| Phenyl isoselenocyanates, Sodium hydrogen selenide, Primary amine salt, Formaldehyde | Phenyl isoselenocyanate | 3,5-Disubstituted tetrahydro-1,3,5-selenodiazine-2-selenones | mdpi.com |

| Arylisoselenocyanates, Phenacyl halides, Hydrazine hydrate | Arylisoselenocyanate | 1,3,4-Selenadiazines | nih.gov |

| Naphthalen-2-amine, Aryl aldehyde | Selenium powder | 2-Phenylnaphtho[2,1-d]selenazoles | researchgate.net |

Biological and Medicinal Chemistry Research on Phenyl Selenocyanate and Its Bioactive Analogues

Anticancer Activities and Molecular Mechanisms

The anticancer and chemopreventive activities of selenocyanate-containing compounds have been extensively studied. ppm.edu.pl These compounds, including structures like p-xylene (B151628) selenocyanate (B1200272) and benzyl (B1604629) selenocyanate, can influence a wide range of cellular and metabolic targets, making them subjects of interest for cancer therapy and prevention. researchgate.netppm.edu.pl The inclusion of a selenocyanate moiety into various chemical scaffolds, such as heterocycles, quinones, or steroids, has led to the discovery of novel compounds with promising anticancer properties. ppm.edu.pl

Phenyl selenocyanate analogues have demonstrated significant antiproliferative and cytotoxic effects across a multitude of human cancer cell lines. The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), with lower values indicating greater activity.

For instance, a derivative of dibromoisatin containing a benzyl selenocyanate moiety is strongly cytotoxic against HT-29 (colon), MCF-7 (breast), and A549 (lung) cancer cells, with IC50 values below 3 µM, and showing particular potency against the MCF-7 line (IC50 = 1.45 µM). ppm.edu.pl Another compound, 4-(1H-pyrrol-1-yl)benzyl selenocyanate, exhibited potent cytostatic activity against MCF-7 cells with a GI50 value of 2.4 µM and was notably selective, showing no activity against non-tumoral breast cells at concentrations up to 100 µM. ppm.edu.pl

Benzodioxyl derivatives incorporating a selenocyanate group have also shown cytotoxicity against colon (HT-29) and lung (H1299) cancer cell lines, with IC50 values under 12 µM. mdpi.com Studies comparing selenocyanates to their diselenide counterparts found that selenocyanates generally exhibit higher anticancer activity. mdpi.com

Table 1: Cytotoxic Activity of this compound Analogues on Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Benzyl selenocyanate-dibromoisatin analogue | HT-29, A549 | < 3 µM | ppm.edu.pl |

| Benzyl selenocyanate-dibromoisatin analogue | MCF-7 | 1.45 µM | ppm.edu.pl |

| 4-(1H-pyrrol-1-yl)benzyl selenocyanate | MCF-7 | 2.4 µM (GI50) | ppm.edu.pl |

| Benzodioxyl selenocyanate derivative (2a) | HT-29, H1299 | < 12 µM | mdpi.com |

| Benzyl selenocyanate derivative (36) | MCF-7 | 1.5 µM | mdpi.com |

| Triphenyltin (B1233371) isoselenocyanate (TPT-NCSe) | MCF-7, MDA-MB-231 | Concentration-dependent decrease in viability | researchgate.net |

| Naphthylmethyl selenocyanate | PC-3, MCF-7 | Cytotoxic activity observed | ppm.edu.pl |

| 15-selenocyanochrysophanol (49) | HCT 116, Hep G2 | 0.2 µM, 0.7 µM | ppm.edu.pl |

A key mechanism behind the anticancer effect of this compound derivatives is the induction of programmed cell death, or apoptosis. nih.gov The synthetic organoselenium compound 1,4-phenylenebis(methylene)selenocyanate (B1200050) (p-XSC) was found to cause a dose-dependent increase in fragmented nucleosomes in cultured human colon cancer cells (Col 2), a hallmark of apoptosis. nih.gov Further studies confirmed that p-XSC induces DNA laddering in a dose-dependent manner and a time-dependent accumulation of apoptotic cells. nih.gov

Other selenocyanate derivatives have been shown to trigger apoptosis through caspase-dependent pathways. ppm.edu.pl For example, certain synthesized selenocyanate compounds were found to downregulate the expression of the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein caspase-3 in PC-3 prostate cancer cells. nih.govresearchgate.net Similarly, triphenyltin isoselenocyanate (TPT-NCSe) induces apoptosis via a caspase cascade initiated through the mitochondrial pathway in breast cancer cells. researchgate.net

In addition to apoptosis, these compounds can disrupt the normal progression of the cell cycle in cancerous cells. Several derivatives induce cell cycle arrest in the G2/M phase. ppm.edu.pl This disruption is sometimes linked to the modulation of key cell cycle regulatory proteins; for example, one derivative inhibited cell proliferation by downregulating cyclin D1 expression and upregulating the cell cycle inhibitor p21. ppm.edu.pl Flow cytometric analysis has confirmed the appearance of apoptotic peaks in the cell cycle distribution of cells treated with p-XSC. nih.gov

Chemoprevention involves the use of agents to inhibit, delay, or reverse the process of carcinogenesis. nih.gov Several this compound derivatives have demonstrated significant chemopreventive potential in various experimental models. ppm.edu.pl Compounds such as 1,4-bis(selenocyanatomethyl)benzene and benzyl selenocyanate have shown a protective effect against tumor models, including those for colon and prostate cancer. mdpi.com

Diphenylmethyl selenocyanate has been shown to prevent skin carcinogenesis induced by chemical carcinogens in a dose-dependent manner by inducing apoptosis and inhibiting cell proliferation. ppm.edu.pl In a rat model of colon carcinogenesis, dietary administration of benzyl selenocyanate (BSC) and its glutathione (B108866) conjugate (BSeSG) significantly suppressed the development of azoxymethane-induced aberrant crypt foci (ACF), which are early precursors to colon cancer. nih.gov The administration of BSeSG at 20 ppm reduced ACF formation by 61%. nih.gov This chemopreventive effect was associated with the inhibition of prostaglandin (B15479496) E2 (PGE2) production through the suppression of cyclooxygenase-2 (COX-2) synthesis and an increase in the activity of the detoxification enzyme glutathione S-transferase type mu (GST-mu) in the colonic mucosa. nih.gov

The PI3K/Akt/mTOR and MAPK/ERK signaling pathways are crucial regulators of cell growth, proliferation, survival, and metabolism. mdpi.comnih.gov Their dysregulation is a common feature in many human cancers, making them prime targets for therapeutic intervention. mdpi.com The Akt pathway, when activated, promotes cell survival by inactivating pro-apoptotic targets. nih.gov The mTOR protein kinase, a key component downstream of Akt, controls cell proliferation and protein synthesis. plos.org

Evidence indicates that some selenocyanate compounds exert their anticancer effects by modulating these critical pathways. nih.gov For instance, 1,4-phenylenebis(methylene)selenocyanate (p-XSC) was shown to induce apoptosis in human prostate cancer cells by decreasing the phosphorylation of Akt, thereby inhibiting this pro-survival signal. nih.gov Other reports have identified selenocyanate-containing isatin (B1672199) and benzyl selenocyanate analogues that also act as Akt modulators, inhibiting its phosphorylation. mdpi.comnih.gov The inhibition of Akt can, in turn, affect downstream targets like mTOR. plos.org Both the Akt and ERK pathways can converge to activate mTORC1 signaling, and inhibiting either can reduce its activity. plos.orgnih.gov Therefore, by inhibiting Akt phosphorylation, this compound derivatives can disrupt the entire PI3K/Akt/mTOR signaling cascade, contributing to their anticancer effects. nih.govtarjomefa.com

Antimicrobial Spectrum and Underlying Action Modes

Organic selenocyanates are recognized as a class of compounds with pronounced chemical reactivity and potent biological activities, including antimicrobial effects against a range of microorganisms. nih.govresearchgate.net

This compound and its aromatic analogues have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative pathogenic bacteria, including multidrug-resistant strains. u-szeged.hursc.org Benzyl selenocyanate, in particular, has emerged as a highly potent agent. researchgate.net It showed excellent antimicrobial activity against a methicillin-resistant Staphylococcus aureus (MRSA) strain (HEMSA 5), with a minimum inhibitory concentration (MIC) of just 0.76 µg/mL. u-szeged.hu This potency was nearly one hundred times higher than that of the reference antibiotic oxacillin (B1211168) (MIC 128 µg/mL) against the same resistant strain. u-szeged.hu

The antibacterial activity of these selenocyanates extends to Gram-negative pathogens, which are often difficult to target due to their cell wall structure. u-szeged.hu Benzyl selenocyanate was more potent against Acinetobacter baumannii (MIC 1.53 µg/mL) and Pseudomonas aeruginosa (MIC 6.12 µg/mL) than the reference drug piperacillin. u-szeged.hu Other derivatives have also shown inhibitory effects against Escherichia coli and Klebsiella pneumoniae. nih.govmdpi.com The antimicrobial efficacy of these selenium compounds is notable, as their corresponding sulfur analogues, benzyl thiocyanate (B1210189) (BTC) and benzyl isothiocyanate (BITC), were found to be largely inactive, highlighting the special role of the selenium motif. nih.govresearchgate.net

Table 2: Antibacterial Efficacy of this compound Analogues

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC/MBC) | Reference |

|---|---|---|---|

| Benzyl selenocyanate (1) | Staphylococcus aureus (MRSA HEMSA 5) | MIC: 0.76 µg/mL | u-szeged.hu |

| Benzyl selenocyanate (1) | Acinetobacter baumannii | MIC: 1.53 µg/mL | u-szeged.hu |

| Benzyl selenocyanate (1) | Pseudomonas aeruginosa | MIC: 6.12 µg/mL | u-szeged.hu |

| Benzodioxyl selenocyanate (2a) | Staphylococcus epidermidis | MIC & MBC: 12.5 µg/mL | mdpi.com |

| Benzodioxyl selenocyanate (2a) | Staphylococcus aureus | MIC: ≤ 25 µg/mL | mdpi.com |

| Cinnamyl selenocyanate (1a) | Gram-positive bacteria | MIC: < 100 µg/mL | mdpi.com |

| Cinnamyl selenocyanate (1a) | Gram-negative bacteria | MIC & MBC: 100 µg/mL | mdpi.com |

| p-Bromophenylselenocyanate | Various bacteria | Antimicrobial effect at 1 mg/mL | researchgate.net |

| p-Nitrophenylselenocyanate | Various bacteria | Antimicrobial effect at 1 mg/mL | researchgate.net |

Antifungal Activities

This compound and its derivatives have demonstrated notable antifungal properties. Research has shown that certain organoselenium compounds, including selenocyanates, exhibit significant activity against various fungal strains. For instance, a derivative of this compound, compound 6 in a specific study, showed antifungal activity against Aspergillus niger and Aspergillus terreus that was comparable to the standard drug fluconazole. bohrium.com Another study highlighted that compound G, a selenocyanate, possesses high antifungal activity. mdpi.com Aromatic selenocyanates have been found to be active against several fungi, including Verticillium dahlia, Verticillium longisporum, Alternaria brassicicola, and Botrytis cinerea, with some activity observed even via the gas phase. nih.gov In a broader context, organoselenium compounds are recognized for their fungicidal activity. mdpi.com

The antifungal efficacy of these compounds is often linked to their chemical structure. For example, in a study of organoselenocyanates tethered to methyl anthranilate hybrids, Candida albicans was more sensitive to these compounds than E. coli. mdpi.com Specifically, compounds 9, 15, 6, and 4 from this series displayed good antimicrobial activities against C. albicans. mdpi.com These findings underscore the potential of this compound derivatives as a basis for the development of new antifungal agents.

Table 1: Antifungal Activity of this compound Analogues

| Compound/Derivative | Fungal Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| This compound Analogue (Compound 6) | Aspergillus niger, Aspergillus terreus | Activity comparable to fluconazole | bohrium.com |

| Selenocyanate (Compound G) | Not specified | High antifungal activity | mdpi.com |

| Aromatic Selenocyanates | Verticillium dahlia, V. longisporum, Alternaria brassicicola, Botrytis cinerea | Active against a range of fungi, including via gas phase | nih.gov |

| Organoselenocyanates tethered to methyl anthranilate (Compounds 9, 15, 6, 4) | Candida albicans | Good antimicrobial activities with IA% of 83.3%, 79.2%, 75.0%, and 70.8% respectively | mdpi.com |

Antileishmanial and Antichagasic Potential

This compound and related organoselenium compounds have emerged as promising candidates in the search for new treatments for leishmaniasis and Chagas disease. Selenocyanates have demonstrated potent activity against Leishmania species. preprints.orgmdpi.com For example, selenocyanate compounds 1a and 2a displayed significant antileishmanial activity against L. major and L. infantum, with IC50 values below 5 µM. mdpi.com Another study reported that a selenocyanate linked to a coumarin (B35378) ring (MRK-108) had a potent IC50 of 4.23 µM against L. amazonensis. preprints.orgmdpi.com Additionally, a phenol (B47542) selenocyanate (MRK-105) showed an IC50 of 12.17 µM. preprints.orgmdpi.com

The presence of the selenocyanate group is often crucial for this biological activity. preprints.orgmdpi.com The electron-withdrawing nature of the nitrile group linked to the selenium atom may contribute to the observed antileishmanial effects. preprints.orgmdpi.com

In the context of Chagas disease, caused by Trypanosoma cruzi, selenocyanate derivatives have also shown significant potential. One study highlighted a selenocyanate derivative (compound 26) as fulfilling the stringent in vitro requirements for potential antichagasic agents and demonstrating a better profile than the current drug benznidazole (B1666585) in in vivo models. researchgate.net These findings underscore the therapeutic potential of this compound-based compounds against these neglected tropical diseases. researchgate.net

Table 2: Antileishmanial and Antichagasic Activity of this compound Derivatives

| Compound/Derivative | Parasite | Activity Metric (IC50) | Reference(s) |

|---|---|---|---|

| Selenocyanate compound 1a | Leishmania major, Leishmania infantum | < 5 µM | mdpi.com |

| Selenocyanate compound 2a | Leishmania major, Leishmania infantum | < 5 µM | mdpi.com |

| Selenocyanate-coumarin hybrid (MRK-108) | Leishmania amazonensis | 4.23 µM | preprints.orgmdpi.com |

| Phenol selenocyanate (MRK-105) | Leishmania amazonensis | 12.17 µM | preprints.orgmdpi.com |

| Selenocyanate derivative (Compound 26) | Trypanosoma cruzi | Better in vivo profile than benznidazole | researchgate.net |

Antiviral Properties

The antiviral potential of organoselenium compounds, including those related to this compound, has been an area of active investigation. While direct studies on this compound's antiviral properties are limited in the provided context, the broader class of organoselenium compounds has shown promise. For instance, the well-known organoselenium compound Ebselen has demonstrated antiviral effects against the COVID-19 virus in infected Vero cells at a concentration of 10 μM. nih.gov Selenium-containing heterocycles have also exhibited antiviral properties. researchgate.net

The presence of selenium is considered crucial for the antiviral activity of certain benzisoselenazol-3(2H)-ones and related diselenides against viruses like human herpesvirus 1 (HHV-1), encephalomyocarditis virus (EMCV), and vesicular stomatitis virus (VSV). researchgate.net Although the provided information does not detail the specific antiviral mechanisms of this compound, the established antiviral activity of other organoselenium compounds suggests that this class of molecules warrants further investigation for potential antiviral applications.

Interactions with Cellular Redox Homeostasis and Thiol-Containing Biomolecules

This compound and its derivatives can significantly interact with cellular redox homeostasis, primarily through their reactions with thiol-containing biomolecules. The selenium atom in these compounds is a key player in these interactions. Thiols, such as the amino acid cysteine and the tripeptide glutathione (GSH), are central to maintaining the cellular redox balance. frontiersin.org

Organoselenium compounds can react with thiols, leading to the formation of various reactive species. rsc.org For instance, the reaction of selenocyanates with thiols can lead to the formation of selenol intermediates (R-SeH). rsc.org These intermediates are highly reactive and can participate in redox reactions, potentially leading to the oxidation of other thiol groups in proteins and other macromolecules. rsc.org This interaction can disrupt the normal function of thiol-containing proteins and deplete cellular antioxidant defenses like GSH, which can contribute to the biological effects of these compounds. rsc.org

The thioredoxin system, another crucial component of cellular redox control, is also a target for some organoselenium compounds. rsc.org The ability of this compound derivatives to modulate these thiol-based redox systems is fundamental to their biological activities, including their potential as therapeutic agents.

Investigations as Glutathione Peroxidase Mimics and Antioxidant Modulators

A significant area of research on this compound and related compounds is their ability to mimic the activity of the selenoenzyme glutathione peroxidase (GPx). nih.govorientjchem.org GPx plays a vital role in cellular antioxidant defense by catalyzing the reduction of hydrogen peroxide and organic hydroperoxides, using glutathione (GSH) as a reducing cofactor. nih.govmdpi.com

Organoselenium compounds, by mimicking GPx, can act as antioxidant or pro-oxidant modulators, which is beneficial in diseases associated with disrupted redox homeostasis. nih.gov The catalytic cycle of these mimics often involves the oxidation of the selenium center by a peroxide, followed by reduction with a thiol-containing compound like dithiothreitol (B142953) (DTT) or GSH. nih.govmdpi.com The efficiency of this process can be evaluated by monitoring the oxidation of the thiol cofactor. nih.gov

Several studies have synthesized and tested novel selenocyanates and other organoselenium compounds for their GPx-like activity. nih.govresearchgate.net For example, novel aromatic selenocyanates have shown a pronounced pattern of antioxidant activity, similar to diphenyl diselenide, a known GPx mimic. nih.gov The ability to modulate oxidative stress through GPx mimicry is a key mechanism underlying the therapeutic potential of these compounds. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives and designing more potent and selective therapeutic agents. rsc.orgnih.govresearchgate.net These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.

For instance, in the development of antileishmanial agents, it has been observed that the presence of electron-withdrawing groups attached to the selenium atom can enhance activity. preprints.orgmdpi.com The linkage of a selenocyanate to a coumarin ring resulted in high potency. preprints.orgmdpi.com Similarly, modifications to the phenyl ring and the groups attached to it can significantly influence the compound's antifungal, anticancer, or antioxidant properties. bohrium.comrsc.org

SAR studies have also been employed to understand the cytotoxic effects of these compounds. For example, deliberate modifications to a 4-((4-hydroseleno-2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid scaffold were investigated to establish the correlation between structural changes and anticancer activity. rsc.org By identifying the key structural features responsible for a desired biological effect, SAR studies guide the rational design of new this compound analogues with improved therapeutic profiles. frontiersin.org

Advanced Spectroscopic and Structural Characterization of Phenyl Selenocyanate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of phenyl selenocyanate (B1200272), offering atom-specific information about the chemical environment of ¹H, ¹³C, and ⁷⁷Se nuclei.

The ¹H NMR spectrum of phenyl selenocyanate provides information about the aromatic protons. In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the phenyl group appear as multiplets in the range of δ 7.2-7.8 ppm. For instance, in one study, the protons appeared in a multiplet between 7.22-7.37 ppm. rsc.org Another report using CDCl₃ as the solvent also described the aromatic protons in a multiplet. vanderbilt.edu In dimethyl sulfoxide-d6 (DMSO-d6), the chemical shifts are slightly different, with multiplets observed between 7.52-7.75 ppm and 7.26-7.43 ppm. rsc.org The integration of these signals corresponds to the five protons of the phenyl ring.

Table 1: ¹H NMR Spectroscopic Data for this compound.

| Solvent | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| CDCl₃ | 7.22 - 7.37 | m |

| DMSO-d6 | 7.26 - 7.75 | m |

Data sourced from multiple studies and may show slight variations. rsc.orgvanderbilt.edu

The ¹³C NMR spectrum offers a more detailed view of the carbon skeleton of this compound. The spectrum displays distinct signals for the aromatic carbons and the cyanide carbon. In CDCl₃, the aromatic carbons typically resonate in the region of δ 120-140 ppm, while the cyanide carbon (C≡N) appears further downfield. rsc.org For example, a reported ¹³C NMR spectrum in CDCl₃ showed signals at δ 136.11, 132.08, 128.72, 123.70, 121.80, 119.45, and 112.12 ppm, with the cyanide carbon assigned to the signal at 102.50 ppm. rsc.org The chemical shift of the ipso-carbon (the carbon directly attached to the selenium) is influenced by the electron density on the selenium atom. stanford.edu

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃.

| Assignment | Chemical Shift (δ) ppm |

|---|---|

| Aromatic Carbons | 136.11, 132.08, 128.72, 123.70, 121.80, 119.45, 112.12 |

| Cyanide Carbon (-CN) | 102.50 |

Data from a representative study. rsc.org Note that specific assignments of aromatic carbons can be complex.

Vibrational Spectroscopy for Functional Group Analysis (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups within this compound. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C≡N stretching vibration, which typically appears around 2155 cm⁻¹. aip.orgpku.edu.cntandfonline.com This sharp and intense band is a definitive marker for the selenocyanate group. Other bands in the spectrum correspond to the vibrations of the phenyl ring, including C-H stretching, C-C stretching, and bending modes. tandfonline.comrsc.org The molecule is expected to have 36 normal modes of vibration. rsc.org The vibrational lifetime of the CN stretch is notably long, on the order of several hundred picoseconds, making it a useful probe in ultrafast IR spectroscopy studies. stanford.eduaip.org

Table 3: Key Infrared Absorption Frequencies for this compound.

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| C≡N Stretch | ~2155 |

| C-H Aromatic Stretch | ~3060 |

| C-C Aromatic Stretch | ~1575, 1475, 1440 |

| C-H Aromatic Bending | ~740, 685 |

Frequencies are approximate and sourced from various studies. aip.orgtandfonline.comrsc.org

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis (e.g., Electrospray Ionization Mass Spectrometry)

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its fragmentation patterns. The molecular ion peak [M]⁺• or the protonated molecule [M+H]⁺ can be observed, confirming the molecular formula C₇H₅NSe. The isotopic pattern of selenium, with its several naturally occurring isotopes (notably ⁷⁴Se, ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se), results in a characteristic cluster of peaks for the molecular ion and any selenium-containing fragments, which is a key signature for identifying these compounds. researchgate.net Common fragmentation pathways involve the loss of the CN group or the entire SeCN moiety. publish.csiro.au For instance, in the mass spectrum of m-nitrothis compound, fragmentation pathways include the loss of CN, NO₂, and selenium. publish.csiro.au Electrospray ionization (ESI) is a soft ionization technique that can be used to observe the intact molecular ion. upce.czresearchgate.net

Table 4: Predicted Collision Cross Section (CCS) Values for this compound Adducts.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 183.96600 | 134.0 |

| [M+Na]⁺ | 205.94794 | 146.9 |

| [M+NH₄]⁺ | 200.99254 | 140.0 |

| [M+K]⁺ | 221.92188 | 136.0 |

| [M-H]⁻ | 181.95144 | 129.6 |

Data from PubChem, calculated using CCSbase. uni.lu

Ultrafast Infrared Spectroscopy for Vibrational Dynamics and Environmental Perturbations

Ultrafast infrared (IR) spectroscopy, particularly pump-probe and two-dimensional infrared (2D IR) techniques, has become an indispensable tool for exploring molecular dynamics on timescales ranging from femtoseconds to nanoseconds. This compound has emerged as a superior vibrational probe for these studies due to the unique properties of its cyano (C≡N) stretching mode. The strategic placement of a selenium atom significantly influences the vibrational dynamics, making the C≡N group an isolated and environmentally sensitive reporter of local structural fluctuations.

The utility of this compound in ultrafast IR spectroscopy stems from the exceptionally long vibrational lifetime of its C≡N stretch. nih.govaip.org Unlike many nitrile-containing probes where the vibrational energy rapidly dissipates, the heavy selenium atom acts as a barrier, impeding intramolecular vibrational relaxation (IVR) pathways to the phenyl ring vibrations. nih.govresearchgate.net This "heavy atom effect" dramatically extends the lifetime of the C≡N excited state, often into the hundreds of picoseconds, which is a significant increase compared to analogues like p-cyanophenylalanine with lifetimes of only a few picoseconds. nih.govacs.org This extended observation window allows for the tracking of slower dynamical processes in complex systems. nih.govstanford.edu For instance, the lifetime of the C≡N stretch in this compound can range from approximately 225 ps to over 400 ps depending on the solvent, with a remarkable lifetime of 1235 ps observed in carbon tetrachloride. aip.orgacs.org

The C≡N stretching frequency in this compound is highly sensitive to its immediate surroundings, making it an excellent probe of environmental perturbations. rsc.org This sensitivity arises from the vibrational Stark effect (VSE), which describes the linear perturbation of a vibrational frequency by an external electric field, such as that generated by solvent molecules or the local environment within a material. pnas.orgmdpi.com Consequently, changes in solvent polarity, hydrogen bonding, or confinement lead to measurable shifts in the C≡N absorption frequency and changes in the spectral line shape. researchgate.netpnas.org

Ultrafast IR pump-probe spectroscopy has been used to characterize these interactions in various media. Studies in different solvents have shown distinct C≡N peak positions and line widths. researchgate.net For example, the C≡N stretch frequency is found at 2155 cm⁻¹ in a 1:1 molar mixture with deuterated chloroform and at 2152 cm⁻¹ in dimethylformamide. aip.orgaip.org This site-selectivity allows researchers to probe distinct sub-ensembles of molecules within a heterogeneous environment, such as a polymer matrix. pnas.org By measuring the dynamics at different frequencies across the absorption band, it is possible to map the distribution of local environments and their structural fluctuations. pnas.org This approach has been successfully applied to measure the size and distribution of free volume elements in poly(methyl methacrylate) and to investigate the complex solvation structures and ion transport mechanisms in lithium-ion battery electrolytes. pnas.orgnih.gov

Two-dimensional infrared (2D IR) spectroscopy provides even deeper insights by revealing correlations between vibrational frequencies over time and tracking energy transfer pathways. nih.govaip.org In 2D IR experiments on this compound, the evolution of the 2D line shape over a waiting time (Tw) measures spectral diffusion, which directly reports on the structural dynamics of the surrounding medium. aip.org Furthermore, the appearance of off-diagonal cross-peaks in 2D IR spectra provides direct evidence of intermolecular vibrational energy transfer. A clear example is the study of a liquid mixture of this compound and deuterated chloroform, where energy transfer was observed from the excited C-D stretch of deuterated chloroform to the C≡N stretch of this compound. aip.org The long lifetime of the C≡N vibration (~330 ps in the mixture) was crucial for observing this mode-specific energy transfer. aip.org The vibrational anharmonicity of the C≡N stretch, which is the difference between the 1→2 and 0→1 transition frequencies, was determined to be 25 cm⁻¹. aip.org

Interactive Data Tables

Table 1: Vibrational Lifetime of the C≡N Stretch in this compound and Related Compounds

This table summarizes the vibrational lifetimes (T₁) of the cyano stretch in this compound and comparable molecules in various solvents, as determined by ultrafast IR pump-probe spectroscopy. The significantly longer lifetimes for selenocyanates highlight the "heavy atom effect."

| Compound | Solvent | Vibrational Lifetime (ps) | Reference |

| This compound | Deuterated Chloroform mixture | ~330 | aip.org |

| This compound | Dimethylformamide (DMF) | 225 - 430 | aip.org |

| This compound | Carbon Tetrachloride (CCl₄) | 1235 | acs.org |

| Ethyl selenocyanate | Not Specified | ~282 | libretexts.org |

| Boc-Me-PheCH₂SeCN | Tetrahydrofuran (THF) | 295 ± 31 | rsc.orgnih.gov |

| Ethyl thiocyanate (B1210189) | Not Specified | ~84 | libretexts.org |

| Boc-Me-PheCH₂SCN | Tetrahydrofuran (THF) | 102 ± 4 | rsc.orgnih.gov |

| p-Cyanophenylalanine | Not Specified | ~4 | nih.gov |

Table 2: C≡N Vibrational Frequency of this compound in Different Chemical Environments

This table shows the sensitivity of the C≡N stretching frequency to the local chemical environment, a phenomenon explained by the vibrational Stark effect.

| Chemical Environment | C≡N Frequency (cm⁻¹) | Reference |

| Pure Liquid | 2155 | aip.org |

| 1:1 Molar Mixture with Deuterated Chloroform | 2155 | aip.org |

| Dimethylformamide (DMF) | 2152 | aip.org |

| Poly(methyl methacrylate) (PMMA) | Inhomogeneously broadened band | pnas.org |

| Propylene Carbonate-based LiTFSI Electrolyte | Varies with Li⁺ concentration | nih.gov |

Theoretical and Computational Chemistry Approaches to Phenyl Selenocyanate

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reaction Energetics

Density Functional Theory (DFT) has become a primary method for studying the structural and electronic properties of organoselenium compounds like phenyl selenocyanate (B1200272). researchgate.netscispace.com DFT calculations are instrumental in optimizing molecular geometries and predicting electronic characteristics. rsc.org Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's stability and reactivity. researchgate.netuni-halle.de

The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a larger gap generally corresponds to higher stability and lower chemical reactivity. orientjchem.orguni-halle.de For instance, in a study of 4-selenocyanatoaniline, a related compound, the calculated HOMO-LUMO gap was 3.62 eV, indicating high stability. orientjchem.orguni-halle.de Conversely, molecules with smaller energy gaps are typically more reactive. researchgate.netorientjchem.orguni-halle.de These calculations help in comparing the relative stability of different isomers or derivatives. researchgate.netuobasrah.edu.iq For example, DFT calculations on bis-selenocyanato-phenyl pyrrolidinofullerenes predicted the ortho isomer to be the most stable. researchgate.netuobasrah.edu.iq

Furthermore, DFT is employed to model reaction energy profiles, which can elucidate the feasibility and energetics of chemical processes. nsf.gov By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction enthalpies, providing a theoretical basis for observed reaction outcomes. rsc.orgresearchgate.net

Table 1: Calculated Electronic Properties of Phenyl Selenocyanate Derivatives using DFT

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Stability/Reactivity Profile | Source |

|---|---|---|---|---|---|

| 4-selenocyanatoaniline | -5.03 | -1.41 | 3.62 | High Stability, Low Reactivity | orientjchem.org, uni-halle.de |

| Diselenide derivative of 4-aminoaniline | -3.62 | -2.31 | 1.31 | Low Stability, High Reactivity | orientjchem.org, uni-halle.de |

| N-phenyl-2-((4-aminophenyl)selanyl)acetamide | -4.77 | -2.02 | 2.75 | Moderate Stability & Reactivity | orientjchem.org |

This table presents data for compounds structurally related to this compound to illustrate the application of DFT in determining electronic properties.

Ab Initio and Quantum Chemical Studies of Bonding Characteristics

Ab initio and other quantum chemical methods provide fundamental insights into the bonding characteristics of this compound. rasayanjournal.co.inresearchgate.net These calculations, performed from first principles without empirical parameters, are used to determine precise geometric parameters like bond lengths and bond angles. rasayanjournal.co.inacs.org For example, in a study on 4-tert butyl benzyl (B1604629) selenocyanate, ab initio Hartree-Fock (HF) calculations were used to simulate its structure, showing carbon-carbon bond lengths in the phenyl ring between 1.3797 and 1.3974 Å. rasayanjournal.co.in

These computational approaches can also elucidate more subtle electronic aspects of bonding. researchgate.net Natural Bond Orbital (NBO) analysis, for instance, can reveal the nature of orbital interactions and charge distribution within the molecule. researchgate.net Such studies have been used to understand the structure and protonation of various selenocyanate and isoselenocyanate derivatives. researchgate.net In a study on a stable selenenyl selenocyanate, geometry optimization at the MP2/LANL2DZP level of theory (a type of ab initio calculation) was used to confirm that the solution-state geometry was similar to that observed in the solid state by X-ray diffraction. researchgate.net

Table 2: Calculated Geometric Parameters for a this compound Derivative

| Parameter | Method | Calculated Value | Source |

|---|---|---|---|

| Phenyl Ring C-C Bond Length | Ab initio HF | 1.3797 - 1.3974 Å | rasayanjournal.co.in |

| Phenyl Ring C-H Bond Length | Ab initio HF | 1.0721 - 1.0742 Å | rasayanjournal.co.in |

| νCSe of SeC≡N | Ab initio HF | 519 - 528 cm⁻¹ | rasayanjournal.co.in |

Data from a study on 4-tert butyl benzyl selenocyanate, illustrating the type of bonding information obtained from ab initio calculations.

Computational Modeling of Reaction Mechanisms and Regioselectivity

Computational modeling is a powerful tool for unraveling complex reaction mechanisms and understanding the origins of selectivity. rsc.orgresearchgate.net For reactions involving this compound or its isomers, DFT calculations can map out the entire reaction pathway, identifying intermediates and transition states. rsc.orgresearchgate.net